![molecular formula C19H25BBrNO4 B594479 tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1218790-27-2](/img/structure/B594479.png)
tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Overview
Description
Tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C19H25BBrNO4 and its molecular weight is 422.126. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). They play a crucial role in the development of new and effective drugs.
Organic Synthesis
The compound shows some similarities with other boronic esters that have applications in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science strategy to assemble simple components into complex molecules.
Fine Chemicals Production
It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds.
Stereospecific Transformations
The compound can be used in stereospecific transformations . These transformations retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres.
Crystal Structure Studies
The compound can be used in crystal structure studies . Understanding the crystal structure of a chemical substance involves the use of x-ray diffraction techniques to determine the arrangement of atoms within the crystalline substance.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have applications in the field of medicine, organic synthesis, and fine chemicals .
Mode of Action
The compound, also known as “tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate”, is an organoboron compound. Organoboron compounds are of significant utility in asymmetric synthesis . They are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The compound’s interaction with its targets likely involves the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
Boronic esters, in general, are known for their stability and ease of purification, especially in the case of boronic acid pinacol esters . These characteristics facilitate the use of boronic esters in synthesis and as a tool to create new bonds .
Result of Action
The result of the compound’s action is the formation of new bonds, leading to the synthesis of diverse molecules with high enantioselectivity . This is particularly useful in the field of organic synthesis, where the creation of new bonds is a fundamental process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1-BOC-6-Bromoindole-3-boronic acid, pinacol ester”. For instance, the conversion of pinacol boronic esters is smoothly carried out by KF/tartaric acid procedure . The solubility and stability of the resulting compounds can vary depending on the specific conditions .
properties
IUPAC Name |
tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPYRZSQXVXBHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BBrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682303 |
Source
|
Record name | tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-27-2 |
Source
|
Record name | tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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